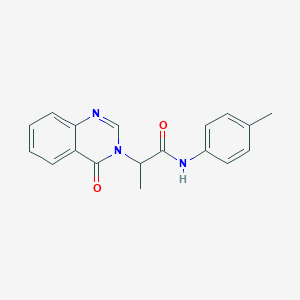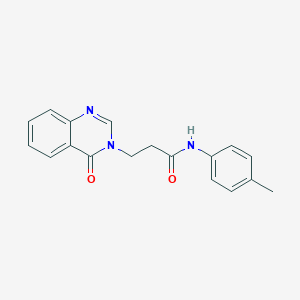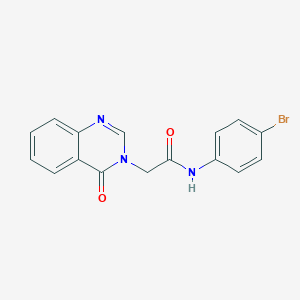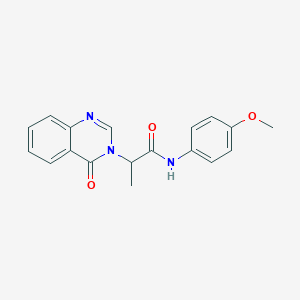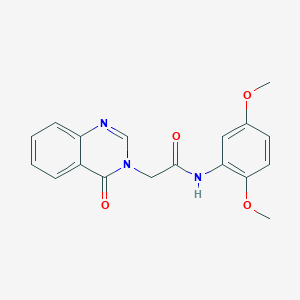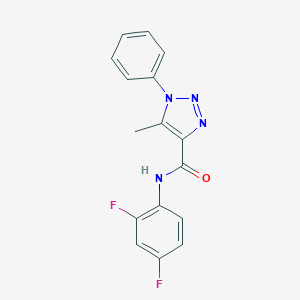
N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as DFTZ, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DFTZ belongs to the class of triazole derivatives, which have been widely studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In inflammation, N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide inhibits the production of inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB signaling pathway. N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects in different systems. In cancer cells, N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In inflammation, N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide reduces the production of inflammatory cytokines and chemokines, leading to a decrease in inflammation. N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes. However, the exact mechanisms of these effects are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its high yield and purity, low toxicity, and diverse biological activities. However, there are also some limitations, such as the lack of understanding of its mechanism of action and potential side effects. Further studies are needed to fully elucidate the pharmacological properties of N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide.
Direcciones Futuras
There are several future directions for the research of N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One potential area of study is the development of N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide analogs with improved pharmacological properties, such as higher potency and selectivity. Another area of interest is the investigation of N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies are needed to understand the exact mechanisms of action of N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide and its potential side effects. Overall, N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has great potential as a therapeutic agent, and further research is needed to fully explore its pharmacological properties.
Métodos De Síntesis
The synthesis of N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2,4-difluoroaniline with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and microbial infections. In cancer research, N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is a key factor in many diseases, and N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its antimicrobial activity against various pathogenic bacteria and fungi.
Propiedades
Fórmula molecular |
C16H12F2N4O |
|---|---|
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
N-(2,4-difluorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C16H12F2N4O/c1-10-15(20-21-22(10)12-5-3-2-4-6-12)16(23)19-14-8-7-11(17)9-13(14)18/h2-9H,1H3,(H,19,23) |
Clave InChI |
KFPRCKZHZNUDDD-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F |
SMILES canónico |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



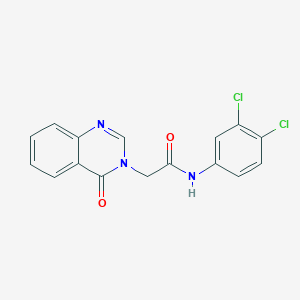
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate](/img/structure/B278740.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate](/img/structure/B278741.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide](/img/structure/B278749.png)
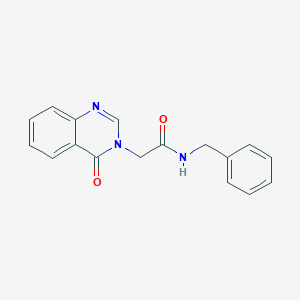
![2-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1-phenylethanone](/img/structure/B278752.png)
![2-(4-oxo-3(4H)-quinazolinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B278756.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-fluorobenzoate](/img/structure/B278758.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate](/img/structure/B278759.png)
